N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a complex chemical compound characterized by its unique structural elements It contains a pyrazole ring, a cyclopropyl group, and both trifluoromethyl and dichlorophenoxy functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple reaction steps. A common synthetic route might start with the formation of the pyrazole ring, achieved via cyclization of appropriate precursors under controlled conditions, such as high temperatures and the presence of a catalyst.
Subsequent steps would include the introduction of the cyclopropyl and trifluoromethyl groups via alkylation and halogenation reactions. The final step involves coupling the pyrazole derivative with the dichlorophenoxy acetic acid, usually under the influence of dehydrating agents or coupling reagents like carbodiimides.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimization of each reaction step to maximize yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and the use of robust catalysts might be employed. The purification process would include recrystallization or chromatographic techniques to ensure the compound meets required specifications.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative reactions, particularly at the pyrazole ring and the cyclopropyl group, leading to the formation of ketones or epoxides.
Reduction: : Reduction reactions can target the carbonyl groups in the molecule, potentially converting them into alcohols.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reactions: : Halides, alkylating agents, and Lewis acids.
Major Products Formed
Oxidation: : Formation of ketones or epoxides.
Reduction: : Production of alcohols.
Substitution: : Various substituted derivatives based on the reagents used.
Scientific Research Applications
N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide finds applications across multiple scientific fields:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.
Biology: : Used in biochemical studies to explore enzyme inhibition and receptor binding.
Medicine: : Potential therapeutic applications, especially in drug discovery for targeting specific proteins or pathways.
Industry: : Application as a specialty chemical in materials science and agrochemicals.
Mechanism of Action
The compound’s mechanism of action generally involves binding to specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups enhance its ability to interact with hydrophobic pockets, while the dichlorophenoxy acetamide moiety can form hydrogen bonds with active sites. This interaction can inhibit enzyme activity or modulate receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-cyclopropyl-3-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
N-(2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
The unique combination of the trifluoromethyl group and the dichlorophenoxy acetamide moiety in N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide contributes to its distinct chemical properties and potential applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a promising candidate for further development in various fields.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F3N3O2/c18-11-3-4-14(12(19)7-11)27-9-16(26)23-5-6-25-13(10-1-2-10)8-15(24-25)17(20,21)22/h3-4,7-8,10H,1-2,5-6,9H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPNVCDTUABGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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